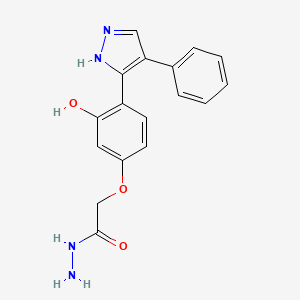
2-(3-hydroxy-4-(4-phenyl-1H-pyrazol-3-yl)phenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole compounds, which include the 1H-pyrazol-3-yl group found in the compound you’re asking about, are known for their extensive biological activities . They are often used as scaffolds in the synthesis of bioactive chemicals .
Synthesis Analysis
Pyrazole compounds can be synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are usually evaluated for their in vitro anti-microbial activity after thorough purification .Molecular Structure Analysis
The molecular structure of pyrazole compounds is typically confirmed using spectral data analyses, including IR, 1 H-NMR, 13 C-NMR spectra, and HRMS .Chemical Reactions Analysis
Pyrazole compounds are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . They are prone to possess an extensive range of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques, including proton NMR spectrum and HRESI-MS .Aplicaciones Científicas De Investigación
- Antimicrobial Properties : Researchers have explored the compound’s potential as an antimicrobial agent. Its activity against bacteria, fungi, and other pathogens is of interest .
- Enzyme Inhibition : Some studies suggest that it could inhibit specific enzymes, making it relevant for drug discovery .
Biological Activity
Computational Studies
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c18-20-16(23)10-24-12-6-7-13(15(22)8-12)17-14(9-19-21-17)11-4-2-1-3-5-11/h1-9,22H,10,18H2,(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHPOBTVDHYBNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-hydroxy-4-(4-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2470149.png)

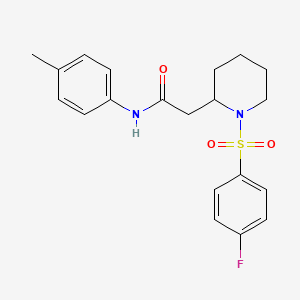

![8-Fluoro-6,6-dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2470155.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2470156.png)
![N-Ethyl-N-[2-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2470158.png)
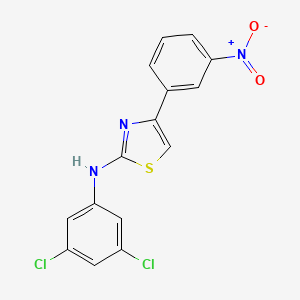

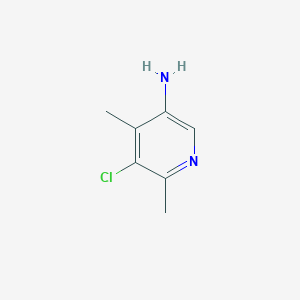
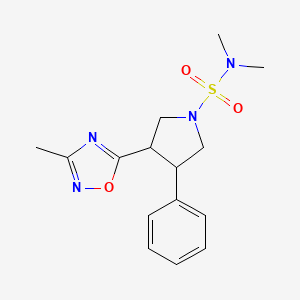
![[4-(Thiophen-2-ylmethylideneamino)phenyl] 4-fluorobenzenesulfonate](/img/structure/B2470169.png)
![2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2470170.png)
![1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-N~4~-(4-methylbenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2470171.png)